The synthesis of Pavinetant involves several complex steps that can include the formation of key intermediates through various chemical reactions. While specific synthetic pathways for Pavinetant are not detailed in the available literature, related compounds like talenetant have been described. For example, the synthesis of talenetant derivatives involves reactions such as:
These methods highlight the complexity and precision required in synthesizing neurokinin receptor antagonists.
Pavinetant's molecular structure includes a quinoline scaffold that is essential for its biological activity. The specific arrangement of functional groups around this scaffold contributes to its selectivity for the neurokinin-3 receptor. While detailed structural data is not provided in the search results, it can be inferred that the presence of sulfur and nitrogen atoms, along with aromatic rings, plays a significant role in its pharmacological properties.
Pavinetant undergoes various chemical reactions that are typical for small-molecule drugs interacting with biological systems. These reactions may include:
The exact chemical reactions involving Pavinetant are not explicitly detailed in the literature but can be extrapolated from studies on similar compounds.
Pavinetant functions primarily as an antagonist at the neurokinin-3 receptor. By blocking this receptor, it inhibits the action of neurokinin B, which is involved in regulating various physiological processes including temperature regulation and reproductive functions.
Pavinetant exhibits several notable physical and chemical properties:
These properties must be optimized during drug development to ensure efficacy and safety.
Pavinetant has been explored primarily for:
Future applications may extend into other areas where neurokinin signaling plays a role, potentially broadening its therapeutic utility .
Neurokinin 3 (NK3) receptor antagonists emerged in the 1980s as potential antipsychotics, but early candidates failed due to limited efficacy. The discovery that neurokinin B (NKB) signaling via NK3 receptors regulates hypothalamic temperature control redirected interest toward menopausal vasomotor symptoms (VMS). This shift capitalized on the observation that estrogen depletion amplifies NKB/NK3R signaling in KNDy (kisspeptin/NKB/dynorphin) neurons of the infundibular nucleus, triggering hot flashes [6] [8]. By the 2010s, compounds like osanetant and talnetant paved the way for next-generation antagonists, including pavinetant (initially coded MLE-4901 or AZD-4901). Its development marked a strategic pivot from psychiatric disorders to endocrine and autonomic pathways [1] [4].
Pavinetant arose from collaborative efforts between Millendo Therapeutics and AstraZeneca. As a small-molecule, orally bioavailable NK3 receptor antagonist, it demonstrated high selectivity and potency (IC₅₀ = 1.6 nM in CHO cells expressing human NK3R) [5] [9]. Preclinical studies confirmed its ability to cross the blood-brain barrier and modulate KNDy neuron activity. Initially investigated for schizophrenia, proof-of-concept trials showed no significant symptom improvement, leading to repurposing for polycystic ovary syndrome (PCOS) and menopausal hot flashes [1] [4] [9]. Its mechanism targeted the root cause of VMS: aberrant thermoregulation due to hypertrophied KNDy neurons in estrogen-deficient states [6] [8].
Pavinetant research aimed to address critical unknowns:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7